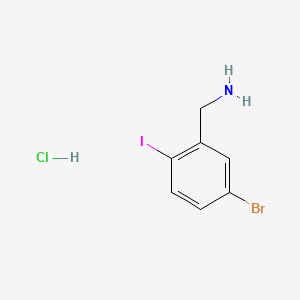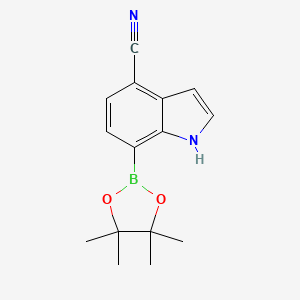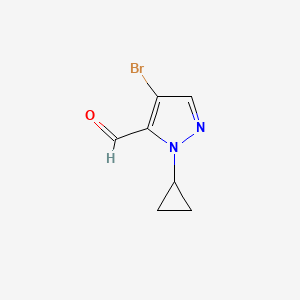
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde, with the chemical formula C₃H₃BrN₂, is a heterocyclic compound. Its molecular weight is approximately 146.97 g/mol . The IUPAC Standard InChI representation is: InChI=1S/C3H3BrN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) .
Vorbereitungsmethoden
The synthetic route to 4-bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde involves the following steps:
Bromination of Pyrazole Ring: Bromination of the pyrazole ring at position 4 yields the bromopyrazole intermediate.
Cyclopropanation: The bromopyrazole intermediate undergoes cyclopropanation to introduce the cyclopropyl group.
Formylation: Finally, formylation of the cyclopropylpyrazole results in this compound.
Industrial production methods may involve variations of these steps, optimized for efficiency and yield.
Analyse Chemischer Reaktionen
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde can participate in various reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other functional groups.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The bromine atom can undergo substitution reactions. Common reagents include bromine, cyclopropane, and formylating agents.
Major products:
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carboxylic acid: Formed by oxidation.
4-Cyclopropyl-1H-pyrazole-5-carbaldehyde: Formed by reduction.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: As a building block for drug discovery.
Pesticide Development: Due to its heterocyclic nature.
Materials Science: For functionalized materials synthesis.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C7H7BrN2O |
|---|---|
Molekulargewicht |
215.05 g/mol |
IUPAC-Name |
4-bromo-2-cyclopropylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-9-10(5-1-2-5)7(6)4-11/h3-5H,1-2H2 |
InChI-Schlüssel |
XZHHSVUASNWFLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C(=C(C=N2)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride](/img/structure/B13514615.png)
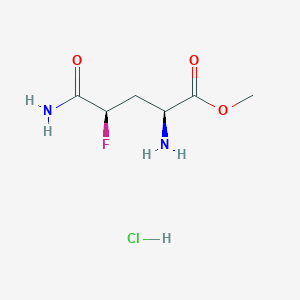

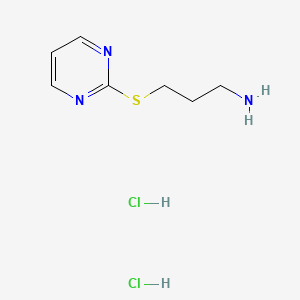
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide hydrochloride](/img/structure/B13514638.png)
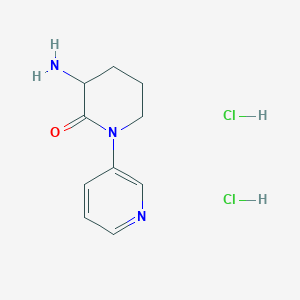
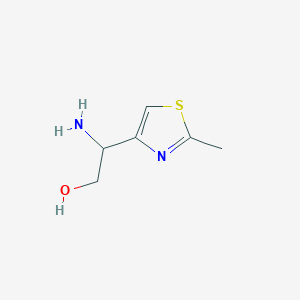
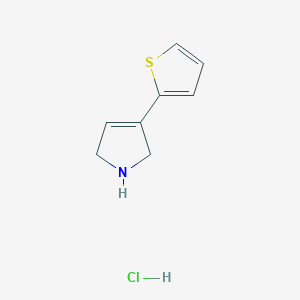
![3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine](/img/structure/B13514662.png)

